molecular formula C19H24O4 B5215585 2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene

Cat. No.: B5215585
M. Wt: 316.4 g/mol
InChI Key: ZQFPTOZZTDBEAM-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene is an organic compound characterized by its complex ether structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain, resulting in 2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]ethanol. Finally, this compound undergoes a Friedel-Crafts alkylation with 1,4-dimethylbenzene to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as aluminum chloride or other Lewis acids are often employed to facilitate the Friedel-Crafts alkylation step.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzoic acid.

    Reduction: Formation of 2-[2-[2-(2-methoxycyclohexoxy)ethoxy]ethoxy]-1,4-dimethylcyclohexane.

    Substitution: Formation of halogenated derivatives such as this compound chloride.

Scientific Research Applications

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique ether structure.

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene involves its interaction with specific molecular targets. The compound’s ether groups can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the aromatic ring can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar ether structure but lacks the aromatic ring.

    2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]ethanol: Similar structure but with a different functional group.

    2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethanol: Similar structure but with a different substitution pattern.

Uniqueness

2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene is unique due to its combination of an aromatic ring with multiple ether linkages. This structure imparts distinct chemical properties, such as increased hydrophobicity and potential for specific molecular interactions, making it valuable for various applications.

Properties

IUPAC Name

2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-15-8-9-16(2)19(14-15)23-13-11-21-10-12-22-18-7-5-4-6-17(18)20-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFPTOZZTDBEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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